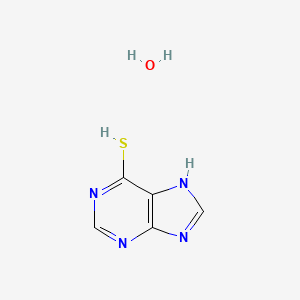

7H-purine-6-thiol;hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7H-purine-6-thiol;hydrate, also known as 6-mercaptopurine monohydrate, is a sulfur-containing purine derivative. It is widely recognized for its role as an antileukemic agent and immunosuppressive drug. The compound has a molecular formula of C₅H₆N₄OS·H₂O and a molecular weight of 170.19 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

7H-purine-6-thiol;hydrate can be synthesized through the condensation of 6-mercaptopurine with various aliphatic and aromatic halides in the presence of a base . The reaction typically yields good to excellent results, and the structures of the synthesized compounds are confirmed through spectrometric studies .

Industrial Production Methods

Another method involves the synthesis of the imidazole ring, followed by the closure of the pyrimidine ring .

Analyse Chemischer Reaktionen

Types of Reactions

7H-purine-6-thiol;hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: It can be reduced to form thiolates.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include aliphatic and aromatic halides, bases, and oxidizing or reducing agents . The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions include various derivatives of 7H-purine-6-thiol, such as 6-thioguanine and other sulfur-containing purines .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Antileukemic and Immunosuppressive Agent

6-MP is primarily recognized for its role as an antileukemic agent and immunosuppressive drug. It is widely used in the treatment of acute lymphoblastic leukemia (ALL) and other malignancies. The mechanism involves its incorporation into DNA and RNA, disrupting nucleic acid synthesis by acting as a false purine base .

2. Mechanism of Action

The action of 6-MP is mediated through its conversion to thioinosinic acid (TIMP), which inhibits several enzymes involved in purine metabolism. This leads to decreased production of purine nucleotides and ultimately affects DNA synthesis .

Biological Research Applications

1. Gene Regulation

Recent studies have shown that 6-MP can influence gene expression by modulating protein levels associated with cellular signaling pathways. For instance, it has been observed to increase NR4A3 protein levels in a dose-dependent manner, affecting glucose transport mechanisms in cells .

2. Cell Cycle Dynamics

In vivo studies demonstrate that treatment with 6-MP alters cell cycle dynamics in fetal telencephalons. Specifically, it increases the S phase cell population while affecting G2/M phase dynamics, indicating its potential effects on cellular proliferation and apoptosis .

Industrial Applications

1. Pharmaceutical Development

6-MP serves as a critical building block for synthesizing various purine analogs used in drug development. Its derivatives are explored for enhanced therapeutic efficacy and reduced side effects compared to traditional treatments .

2. Research Tool

In biochemical studies, 6-MP is utilized to investigate metabolic pathways involving purines and to develop new therapeutic agents targeting similar pathways .

Case Studies

Case Study 1: Efficacy in ALL Treatment

A clinical study demonstrated that patients receiving 6-MP as part of their chemotherapy regimen showed improved remission rates in ALL compared to those not receiving the drug. The study emphasized the importance of monitoring TPMT enzyme activity to tailor dosages effectively, minimizing toxicity while maximizing therapeutic outcomes .

Case Study 2: Side Effects Management

Research on the side effects associated with 6-MP administration highlighted the role of genetic polymorphisms in TPMT activity. Patients with low TPMT activity experienced severe toxicities, leading to recommendations for genetic testing prior to treatment initiation .

Wirkmechanismus

The mechanism of action of 7H-purine-6-thiol;hydrate involves its incorporation into DNA and RNA as a false purine base, disrupting nucleic acid synthesis and function . The compound also inhibits the enzyme thiopurine S-methyltransferase, leading to the accumulation of toxic metabolites that induce apoptosis in rapidly dividing cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-thioguanine: Another sulfur-containing purine used as an antileukemic agent.

Azathioprine: A prodrug of 6-mercaptopurine used as an immunosuppressive agent.

Hypoxanthine: A naturally occurring purine base involved in nucleic acid metabolism.

Uniqueness

7H-purine-6-thiol;hydrate is unique due to its specific sulfur-containing structure, which allows it to be incorporated into nucleic acids and disrupt their function. This property makes it particularly effective as an antileukemic and immunosuppressive agent .

Eigenschaften

IUPAC Name |

7H-purine-6-thiol;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S.H2O/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFQYWAAEWLHJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)S.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1)C(=NC=N2)S.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.